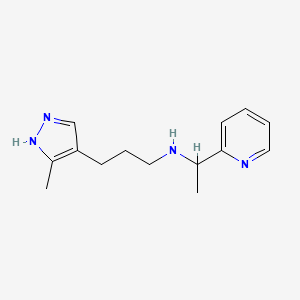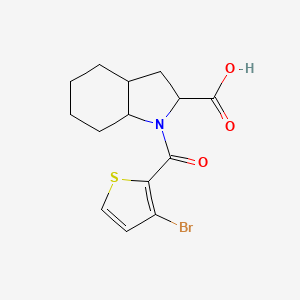![molecular formula C9H10BrNO3S B7590106 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7590106.png)
4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid, also known as BTB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid is primarily attributed to its ability to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid binds to the active site of the enzyme, resulting in the inhibition of its activity and the subsequent alteration of gene expression. This mechanism of action has been linked to the anticancer activity of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid, as the inhibition of histone deacetylases can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid have been extensively studied in vitro and in vivo. In vitro studies have shown that 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid can inhibit the proliferation of cancer cells, induce apoptosis, and alter gene expression. In vivo studies have shown that 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid can inhibit tumor growth and improve survival rates in animal models of cancer. 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid has also been shown to exhibit anti-inflammatory and neuroprotective effects, indicating its potential use in the treatment of various inflammatory and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid in lab experiments include its potent inhibitory activity against histone deacetylases, its ability to alter gene expression, and its potential use as a fluorescent probe for the detection of biomolecules. However, the limitations of using 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid include its relatively high cost, the need for specialized equipment for its synthesis and purification, and its potential toxicity and side effects.
Orientations Futures
The potential applications of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid in various fields, including medicinal chemistry, drug discovery, and biological research, provide numerous future directions for further investigation. These include the development of more potent and selective inhibitors of histone deacetylases, the identification of novel targets for 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid, the investigation of its potential use in the treatment of various diseases, and the development of new methods for the synthesis and purification of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid.
In conclusion, 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against histone deacetylases, its ability to alter gene expression, and its potential use as a fluorescent probe for the detection of biomolecules make it a promising candidate for further investigation. However, its high cost, potential toxicity, and side effects should be taken into consideration when designing lab experiments. Further research is needed to fully explore the potential applications of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid and to develop more potent and selective inhibitors of histone deacetylases.
Méthodes De Synthèse
The synthesis of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid involves the reaction of 3-bromothiophene-2-carbonyl chloride with 4-aminobutanoic acid in the presence of a base, typically triethylamine or sodium hydroxide. The reaction proceeds via an amide bond formation, resulting in the formation of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid as a white crystalline solid. The purity of the synthesized compound can be confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent inhibitory activity against various enzymes, including histone deacetylases, which play a crucial role in epigenetic regulation and gene expression. 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid has also been shown to inhibit the growth of cancer cells, indicating its potential as an anticancer agent. In addition, 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid has been investigated for its potential use as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids.
Propriétés
IUPAC Name |
4-[(3-bromothiophene-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S/c10-6-3-5-15-8(6)9(14)11-4-1-2-7(12)13/h3,5H,1-2,4H2,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDGXGSWFGKTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine](/img/structure/B7590032.png)

![2-[Cyclopentyl-[(2,5-difluorophenyl)methyl]amino]ethanol](/img/structure/B7590034.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7590036.png)

![3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]pentanenitrile](/img/structure/B7590056.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7590077.png)
![5-[(4-Methoxypiperidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590098.png)
![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)

![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)
![N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide](/img/structure/B7590118.png)

![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)